Cas no 199657-02-8 (Methyl 2-(methylsulfonyl)benzoate)
Methyl 2-(methylsulfonyl)benzoate Chemical and Physical Properties
Names and Identifiers
-
- Methyl 2-(methylsulfonyl)benzoate
- 2-(methylsulfonyl)benzoic acid methyl ester
- Methyl 2-(methylsulfonyl)benzenecarboxylate
- 2-methanesulfonylbenzoic acid methyl ester
- 2-Methansulfonyl-benzoesaeure-methylester
- 2-Methylsulfon-benzoesaeure-methylester
- Benzoic acid,2-(methylsulfonyl)-,methyl ester
- methyl 2-methanesulfonylbenzoate
- CS-0150791
- methyl2-(methylsulfonyl)benzoate
- methyl 2-methylsulfonylbenzoate
- E76061
- DTXSID80377207
- Benzoic acid, 2-(methylsulfonyl)-, methyl ester
- SY317206
- MFCD03001211
- J-521872
- XFZSGPKVIDVBEG-UHFFFAOYSA-N
- 4L-617S
- ZHA65702
- AKOS005070515
- 199657-02-8
- SCHEMBL649457
- Methyl 2-(methanesulfonyl)benzoate
- DB-329460
-
- MDL: MFCD03001211
- Inchi: 1S/C9H10O4S/c1-13-9(10)7-5-3-4-6-8(7)14(2,11)12/h3-6H,1-2H3
- InChI Key: XFZSGPKVIDVBEG-UHFFFAOYSA-N
- SMILES: S(C)(C1C=CC=CC=1C(=O)OC)(=O)=O
Computed Properties
- Exact Mass: 214.03000
- Monoisotopic Mass: 214.02997997g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 14
- Rotatable Bond Count: 3
- Complexity: 301
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1
- Topological Polar Surface Area: 68.8Ų
Experimental Properties
- Melting Point: 62-64°C
- PSA: 68.82000
- LogP: 1.95750
Methyl 2-(methylsulfonyl)benzoate Customs Data
- HS CODE:2916399090
- Customs Data:
China Customs Code:
2916399090Overview:
2916399090 Other aromatic monocarboxylic acids. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to, Acrylic acid\Acrylates or esters shall be packaged clearly
Summary:
2916399090 other aromatic monocarboxylic acids, their anhydrides, halides, peroxides, peroxyacids and their derivatives VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%
Methyl 2-(methylsulfonyl)benzoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Ambeed | A354206-250mg |
Methyl 2-(methylsulfonyl)benzoate |
199657-02-8 | 95% | 250mg |
$31.0 | 2025-03-05 | |
| Ambeed | A354206-1g |
Methyl 2-(methylsulfonyl)benzoate |
199657-02-8 | 95% | 1g |
$75.0 | 2025-03-05 | |
| Ambeed | A354206-5g |
Methyl 2-(methylsulfonyl)benzoate |
199657-02-8 | 95% | 5g |
$256.0 | 2025-03-05 | |
| Ambeed | A354206-10g |
Methyl 2-(methylsulfonyl)benzoate |
199657-02-8 | 95% | 10g |
$426.0 | 2025-03-05 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M30730-5g |
Methyl 2-(methylsulfonyl)benzoate |
199657-02-8 | 95% | 5g |
¥2978.0 | 2024-07-19 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X51455-1g |
Methyl 2-(methylsulfonyl)benzoate |
199657-02-8 | 95% | 1g |
¥879.0 | 2024-07-18 | |
| abcr | AB158280-1 g |
Methyl 2-(methylsulfonyl)benzenecarboxylate; . |
199657-02-8 | 1 g |
€365.00 | 2023-07-20 | ||
| abcr | AB158280-5 g |
Methyl 2-(methylsulfonyl)benzenecarboxylate; . |
199657-02-8 | 5 g |
€965.50 | 2023-07-20 | ||
| abcr | AB158280-10 g |
Methyl 2-(methylsulfonyl)benzenecarboxylate; . |
199657-02-8 | 10g |
€1,376.10 | 2022-06-11 | ||
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD200099-1g |
Methyl 2-(methylsulfonyl)benzoate |
199657-02-8 | 95% | 1g |
¥1704.0 | 2022-03-01 |
Methyl 2-(methylsulfonyl)benzoate Suppliers
Methyl 2-(methylsulfonyl)benzoate Related Literature
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R. M. Pemberton,J. P. Hart,T. T. Mottram Analyst, 2001,126, 1866-1871
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Luke L. Lairson,Warren W. Wakarchuk Chem. Commun., 2007, 365-367
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Xixi Li,Nanwei Zhu,Ruohan Li,Qinpu Zhang Anal. Methods, 2020,12, 3376-3381
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Siquan Zhang,Shengyao Wang,Liping Guo,Hao Chen,Bien Tan,Shangbin Jin J. Mater. Chem. C, 2020,8, 192-200
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Zhonghua Xiang,Chuanqi Fang,Sanhua Leng,Dapeng Cao J. Mater. Chem. A, 2014,2, 7662-7665
Additional information on Methyl 2-(methylsulfonyl)benzoate
Methyl 2-(methylsulfonyl)benzoate (CAS No. 199657-02-8): A Comprehensive Overview
Methyl 2-(methylsulfonyl)benzoate, with the chemical formula C9H10SO4, is a compound that has garnered significant attention in the field of chemical and pharmaceutical research. This compound, identified by its unique CAS number 199657-02-8, is a derivative of benzoic acid featuring a methylsulfonyl group at the second position. Its molecular structure and functional properties make it a valuable candidate for various applications, particularly in the development of novel therapeutic agents and biochemical studies.
The structural integrity of Methyl 2-(methylsulfonyl)benzoate is characterized by its aromatic ring system, which is further modified by the presence of a sulfonyl group. This modification imparts specific electronic and steric properties to the molecule, making it an attractive scaffold for medicinal chemistry. The methylsulfonyl group, in particular, is known for its ability to enhance binding affinity and metabolic stability, which are critical factors in drug design.
In recent years, Methyl 2-(methylsulfonyl)benzoate has been extensively studied for its potential applications in pharmaceutical research. One of the most promising areas of investigation has been its role as an intermediate in the synthesis of bioactive molecules. Researchers have leveraged its structural features to develop compounds with anti-inflammatory, antioxidant, and anticancer properties. The benzoate moiety, for instance, is well-documented for its ability to interact with biological targets such as enzymes and receptors, thereby modulating cellular processes.
Recent advancements in computational chemistry have further highlighted the significance of Methyl 2-(methylsulfonyl)benzoate. Molecular modeling studies have demonstrated that this compound can effectively bind to various protein targets, suggesting its potential as a lead compound in drug discovery. The sulfonyl group, in particular, has been shown to enhance hydrophilicity, which can improve oral bioavailability and tissue penetration. These findings have prompted researchers to explore its use in designing next-generation therapeutics.
The synthesis of Methyl 2-(methylsulfonyl)benzoate involves multi-step organic reactions that require precise control over reaction conditions. Typically, the process begins with the sulfonation of benzoic acid derivatives followed by esterification. Advanced synthetic methodologies have been employed to optimize yield and purity, ensuring that the final product meets stringent quality standards. These synthetic strategies are crucial for ensuring that the compound is suitable for subsequent pharmaceutical applications.
From a pharmacological perspective, Methyl 2-(methylsulfonyl)benzoate has shown promise in preclinical studies. Its ability to modulate key biological pathways has led to investigations into its potential as an anti-inflammatory agent. In vitro experiments have revealed that it can inhibit the activity of enzymes such as COX-2 and LOX-5L, which are involved in inflammation. Additionally, its antioxidant properties have been attributed to its ability to scavenge free radicals and protect against oxidative stress.
The compound's potential as an anticancer agent has also been explored. Studies have indicated that Methyl 2-(methylsulfonyl)benzoate can induce apoptosis in cancer cells by disrupting mitochondrial function. This effect is thought to be mediated by its interaction with proteins involved in cell death pathways such as Bcl-2 and caspase-3. These findings suggest that further investigation into its anticancer properties could lead to the development of novel chemotherapeutic agents.
In conclusion, Methyl 2-(methylsulfonyl)benzoate (CAS No. 199657-02-8) is a versatile compound with significant potential in pharmaceutical research. Its unique structural features and functional properties make it an attractive candidate for developing novel therapeutic agents. Recent studies have highlighted its role as an intermediate in drug synthesis and its potential applications in anti-inflammatory and anticancer therapies. As research continues to uncover new insights into its mechanisms of action, Methyl 2-(methylsulfonyl)benzoate is poised to play a crucial role in advancing therapeutic strategies across multiple disease areas.
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